
3-Methylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclopropene is a hydrocarbon with the chemical formula C₄H₆. It is a colorless gas that is known for its high reactivity and tendency to polymerize. This compound is structurally related to cyclopropene, with a methyl group attached to the third carbon of the cyclopropene ring. It has garnered significant interest due to its applications in various fields, particularly in agriculture as a plant growth regulator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylcyclopropene can be synthesized through several methods. One common method involves the reaction of methallyl chloride with a strong base such as sodium amide or sodium tert-butoxide. This intramolecular cyclization reaction yields this compound with varying efficiencies depending on the specific conditions used .
Industrial Production Methods
In industrial settings, this compound is often produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stabilized for commercial use by encapsulation in specialized formulations to prevent premature polymerization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylcyclopropene undergoes a variety of chemical reactions due to its strained ring structure and unsaturation. Some of the common reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can facilitate reduction.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces alkanes .
Wissenschaftliche Forschungsanwendungen
3-Methylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclobutene derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The primary mechanism of action of 3-Methylcyclopropene involves its binding to the ethylene receptor in plants. By blocking this receptor, the compound inhibits the effects of ethylene, a natural plant hormone responsible for processes such as fruit ripening and flower wilting. This competitive inhibition prevents ethylene from exerting its effects, thereby prolonging the freshness of produce .
Vergleich Mit ähnlichen Verbindungen
3-Methylcyclopropene is often compared to other cyclopropene derivatives such as:
1-Methylcyclopropene: Another plant growth regulator with a similar mechanism of action but differing in the position of the methyl group.
Methylenecyclopropene: A related compound with an exocyclic double bond, known for its high reactivity and use in organic synthesis.
Cyclopropene: The parent compound of the cyclopropene family, used as a building block in various chemical reactions.
This compound is unique in its specific applications and reactivity, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
18631-90-8 |
|---|---|
Molekularformel |
C4H6 |
Molekulargewicht |
54.09 g/mol |
IUPAC-Name |
3-methylcyclopropene |
InChI |
InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3 |
InChI-Schlüssel |
FAPGNCCCFGCZKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
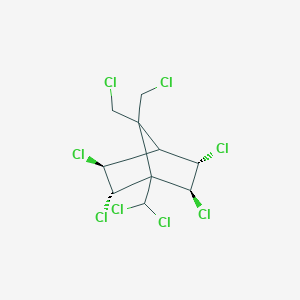
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)

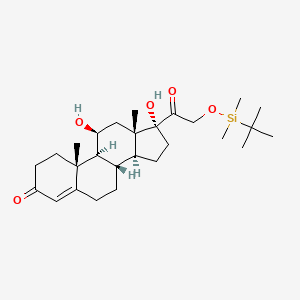
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
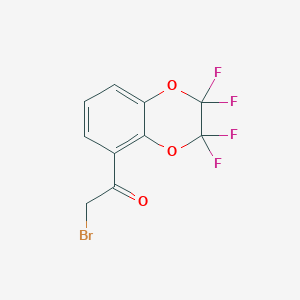
![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
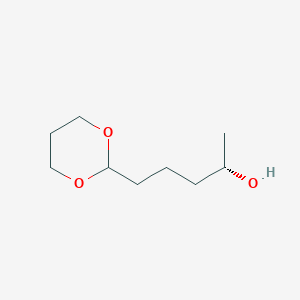
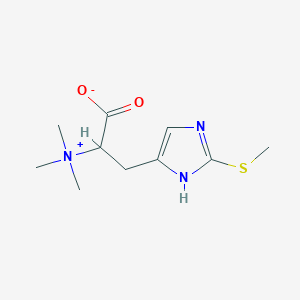

![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
